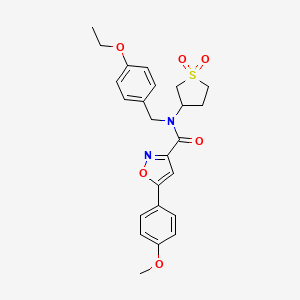![molecular formula C27H30N2O3S B11342197 N-(diphenylmethyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11342197.png)
N-(diphenylmethyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(DIPHENYLMETHYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(DIPHENYLMETHYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carboxamide Group: This step often involves the reaction of the piperidine derivative with a carboxylic acid or its derivatives under suitable conditions.
Attachment of Aromatic Substituents: The aromatic groups are introduced through substitution reactions, often using reagents like aryl halides and catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like aryl halides, along with catalysts such as palladium on carbon, are commonly employed.
Major Products:
Oxidation Products: Quinones and other oxidized aromatic compounds.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various functionalized aromatic compounds.
Scientific Research Applications
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules.
- It serves as a model compound for studying reaction mechanisms and kinetics.
Biology:
- It has potential applications in the development of new pharmaceuticals, particularly as a lead compound for drug discovery.
Medicine:
- Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry:
- The compound may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
N-(DIPHENYLMETHYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: can be compared with other piperidine derivatives and carboxamide compounds.
Uniqueness:
- The presence of both the piperidine ring and the specific aromatic substituents gives this compound unique chemical and biological properties.
- Its ability to undergo a variety of chemical reactions makes it a versatile compound for research and industrial applications.
Comparison with Similar Compounds
- N-(DIPHENYLMETHYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
- N-(DIPHENYLMETHYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
Properties
Molecular Formula |
C27H30N2O3S |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
N-benzhydryl-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C27H30N2O3S/c1-21-10-8-9-15-25(21)20-33(31,32)29-18-16-24(17-19-29)27(30)28-26(22-11-4-2-5-12-22)23-13-6-3-7-14-23/h2-15,24,26H,16-20H2,1H3,(H,28,30) |
InChI Key |
CBEBYEKQLRWSKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B11342122.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)piperidine-4-carboxamide](/img/structure/B11342128.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,4-dimethylpentan-3-yl)piperidine-4-carboxamide](/img/structure/B11342135.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)piperidine-4-carboxamide](/img/structure/B11342142.png)
![N-(2-ethoxyphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11342151.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11342154.png)
![1-(benzylsulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11342157.png)
![7-(2,4-dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11342159.png)
![4-{[7-(4-Methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11342162.png)
![(2E)-3-(2-chlorophenyl)-N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]prop-2-enamide](/img/structure/B11342182.png)
![2-(3,4-Dimethylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11342184.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide](/img/structure/B11342192.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(3-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B11342202.png)
